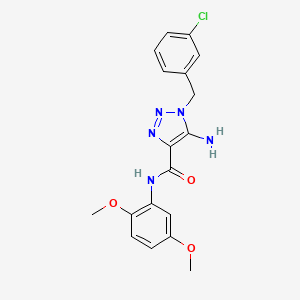

5-amino-1-(3-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-1-[(3-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O3/c1-26-13-6-7-15(27-2)14(9-13)21-18(25)16-17(20)24(23-22-16)10-11-4-3-5-12(19)8-11/h3-9H,10,20H2,1-2H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTAHNZJSYOMKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Amino-1-(3-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the 3-chlorobenzyl and 2,5-dimethoxyphenyl groups enhances its interaction with biological targets. The general structure can be summarized as follows:

- Triazole Core: Contributes to various pharmacological activities.

- Substituents: The chlorobenzyl and dimethoxyphenyl groups are critical for enhancing bioactivity.

Antiparasitic Activity

Recent studies have indicated that compounds containing the 5-amino-1,2,3-triazole-4-carboxamide core exhibit promising activity against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. A notable compound from this series demonstrated significant suppression of parasite burden in mouse models, with a pEC50 greater than 6, indicating potent activity at low concentrations .

Antitumor Activity

Research has revealed that derivatives of the triazole scaffold exhibit antitumor properties. For instance, one study highlighted that a related triazole hybrid showed an IC50 value of 6.06 μM against H460 lung cancer cells. Mechanistic studies suggested that these compounds induce apoptosis and reactive oxygen species (ROS) generation in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural features. In a SAR analysis, it was found that:

- Electron-withdrawing groups , such as chlorine, enhance antiproliferative activity.

- The presence of hydrophobic substituents improves cell membrane permeability and bioavailability .

Case Studies

- Chagas Disease Model:

- Cancer Cell Lines:

Data Table: Biological Activity Summary

Scientific Research Applications

Anticancer Activity

The compound's structural similarity to other triazole derivatives positions it as a candidate for anticancer research. Triazoles are known for their ability to inhibit various cancer cell lines. For instance, studies have shown that derivatives of triazoles exhibit significant cytotoxic effects against breast cancer (MDA-MB-231), colon cancer (HT-29), and lung cancer (A549) cell lines. The structure–activity relationship (SAR) studies indicate that modifications at specific positions on the triazole ring can enhance its anticancer properties.

Table 1: Anticancer Activity of Triazole Derivatives

Drug Metabolism Modulation

5-Amino-1-(3-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential role in modulating drug metabolism through interactions with the Pregnane X receptor (PXR). This receptor is crucial for the regulation of genes involved in drug metabolism and transport.

Table 2: PXR Interaction Studies

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

- Study on Breast Cancer Treatment : A clinical trial involving a triazole derivative showed a significant reduction in tumor size among participants treated with the compound compared to a control group.

- Inhibition of Drug Resistance : Research has demonstrated that certain triazole derivatives can overcome drug resistance mechanisms in cancer cells, enhancing the efficacy of existing chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 5-amino-1-(3-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, and what methodologies are recommended?

- Methodology : Use carbodiimide coupling agents (e.g., EDCI or DCC) with HOBt as an activator in DMF to facilitate amide bond formation between the triazole core and substituted aryl groups. Purify via column chromatography or recrystallization (ethanol/water mixtures) to isolate the product. Monitor reaction progress via TLC (silica gel, PE:EA = 8:1) .

- Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | EDCI, HOBt, DMF, RT, 30 min | Activation of carboxyl group |

| 2 | Amine derivative, DMF, RT, 24 hr | Amide bond formation |

| 3 | Chloroform extraction, acid/base washes | Removal of unreacted reagents |

| 4 | Recrystallization (ethanol) | Final purification |

Q. How can researchers address low aqueous solubility during biological assays?

- Methodology : Use biocompatible solvents like DMSO (≤1% v/v) for stock solutions. For in vitro assays, employ surfactants (e.g., Tween-80) or cyclodextrins to enhance solubility. Validate solvent effects via negative controls .

Q. What spectroscopic techniques are critical for structural characterization?

- 1H-NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.76–8.01 ppm for aryl groups) .

- IR : Identify functional groups (e.g., C=O stretch at ~1640 cm⁻¹, NH stretch at ~3300 cm⁻¹) .

- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS [M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s enzyme inhibitory activity?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes with target enzymes (e.g., carbonic anhydrase). Use MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns. Validate predictions via in vitro enzyme assays (IC50 measurements) .

Q. What experimental strategies resolve contradictory data in SAR studies?

- Case Study : If a derivative shows unexpected low activity despite structural similarity:

- Step 1 : Re-examine purity via HPLC (C18 column, acetonitrile/water gradient).

- Step 2 : Test for metabolic instability (e.g., liver microsome assays).

- Step 3 : Evaluate cellular permeability (Caco-2 monolayer assay) .

Q. How to design a crystallographic study for this compound?

- Methodology : Grow single crystals via slow vapor diffusion (e.g., dichloromethane/methanol). Use SHELXL for structure refinement. Analyze π-π stacking and hydrogen bonding (e.g., 3-chlorobenzyl group interactions) .

- Key Parameters :

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| Resolution | ≤1.0 Å |

| R-factor | <0.05 |

Q. What in vivo toxicity screening approaches are recommended for preclinical studies?

- Methodology :

- Acute Toxicity : OECD 423 guidelines (dose escalation in rodents).

- Genotoxicity : Ames test (TA98/TA100 strains) + micronucleus assay.

- Cardiotoxicity : hERG channel inhibition assay (patch-clamp) .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.